molecular formula C12H11NO5 B3010957 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid CAS No. 890093-17-1

2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid

Cat. No.: B3010957
CAS No.: 890093-17-1
M. Wt: 249.222
InChI Key: RSIGGKTZLMTNOK-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid , also known as (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide , is a novel compound with potential antitumor properties. It belongs to the class of 2-oxoindoline-based acetohydrazides . Researchers have synthesized and evaluated this compound for its cytotoxic effects on various cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions . The combined effect of LiCl and water in DMSO at 130°C yields good results .


Molecular Structure Analysis

The molecular structure of This compound consists of an oxoindoline core with a propanedioic acid side chain. The most important peak in its 1H NMR spectrum corresponds to the methylene protons of the N-alkylated compounds .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of some derivatives falls within the range of 185–186°C .

Scientific Research Applications

Chemical Structure and Properties

  • Oxoindole-linked α-alkoxy-β-amino acid derivatives have been studied for their unique chemical structures and properties. These derivatives include methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate and others, showing varied conformations and intramolecular hydrogen bonds, contributing to their stability and reactivity (Ravikumar et al., 2015).

Synthesis and Reactivity

  • Synthesis of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been explored, indicating the prospective search for biologically active compounds among 2-oxoindoline derivatives. This includes studying their physicochemical and biological characteristics for developing new medicines (Altukhov).
  • Palladium-catalyzed oxidative C-H functionalization has been developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, demonstrating a novel approach to creating these compounds with moderate to excellent yields (Tang et al., 2008).

Biological and Pharmacological Potential

  • Analgesic and anti-inflammatory properties of novel N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives have been evaluated, showing significant activity in some compounds, suggesting potential therapeutic applications (Saravanan et al., 2012).

Environmental and Industrial Applications

  • Metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks showcases an innovative biocatalytic route. This development indicates the potential for environmentally friendly production of valuable polymers from bio-based sources (Yim et al., 2011).

The research on 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid and its derivatives reveals a broad spectrum of applications, ranging from chemical synthesis and biological activity to potential industrial and environmental uses.

Scientific Research Applications of this compound

Novel Derivatives and Chemical Reactions

Research delves into the fascinating world of oxoindolyl α-hydroxy-β-amino acid derivatives. These include structures like methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate. The diastereoselectivity of reactions involving α-diazoesters and isatin imines is a highlight, showcasing the complex interplay of chemical structures and reactions (Ravikumar et al., 2015).

Biological Activity and Synthetic Methods

Exploring the bioactive potential, derivatives of 2-oxoindoline, such as N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, reveal intriguing aspects. These compounds exhibit high nootropic activity and contribute to the development of new medicines (Altukhov).

Advanced Synthesis Techniques

A novel palladium-catalyzed oxidative C-H functionalization protocol for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates presents a breakthrough in chemical synthesis methods, demonstrating the evolving landscape of organic chemistry (Tang et al., 2008).

Acid-Base Properties and Reactivity Studies

The reactivity of propyl esters of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl]amino acids offers insights into the acid-base equilibria and ionization constants of these compounds, paving the way for innovative applications in chemical synthesis and pharmaceuticals (Svechnikova et al., 2017).

Properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIGGKTZLMTNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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